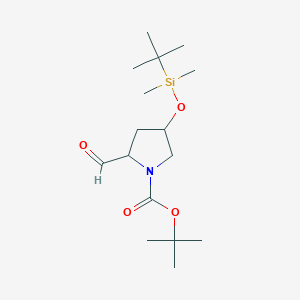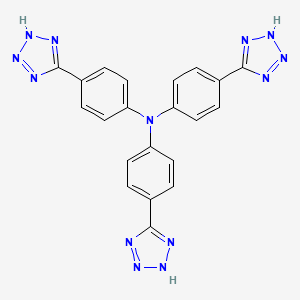
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan
描述
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is a chemical compound with the molecular formula C20H32N4O4S2. It is a derivative of naratriptan, a selective serotonin receptor agonist used in the treatment of migraines. This compound is characterized by the presence of a methylsulfamoyl group attached to an ethyl chain, which is further connected to the naratriptan core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naratriptan Core: The initial step involves the synthesis of the naratriptan core structure. This can be achieved through a series of reactions, including cyclization and functional group transformations.
Introduction of the Methylsulfamoyl Group: The next step involves the introduction of the methylsulfamoyl group. This is typically done through a nucleophilic substitution reaction, where a suitable sulfonamide precursor reacts with an alkylating agent to form the desired methylsulfamoyl group.
Attachment of the Ethyl Chain: The final step involves the attachment of the ethyl chain to the naratriptan core. This can be achieved through a variety of methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan has several scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: It is used in studies of serotonin receptor agonists and their effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic effects in the treatment of migraines and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan exerts its effects by acting as a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. The compound binds to these receptors, leading to the inhibition of the release of pro-inflammatory neuropeptides and the constriction of cranial blood vessels. This results in the alleviation of migraine symptoms.
相似化合物的比较
Similar Compounds
Naratriptan: The parent compound, which lacks the methylsulfamoyl group.
Sumatriptan: Another selective serotonin receptor agonist used in the treatment of migraines.
Rizatriptan: A similar compound with a different side chain structure.
Uniqueness
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is unique due to the presence of the methylsulfamoyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This structural modification can affect the compound’s solubility, stability, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-5,14-15,17,21-22H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHJTWEUSQXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346746-73-3 | |
| Record name | 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346746733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(N-METHYLSULFAMOYL)ETHYL) NARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE26H8DS3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)












![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
